molecular formula C17H12FNO B6332939 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol CAS No. 3230-62-4

1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol

Cat. No.: B6332939
CAS No.: 3230-62-4
M. Wt: 265.28 g/mol
InChI Key: XMAKMVMGFLCDJA-UHFFFAOYSA-N
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Description

1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol is an organic compound with the molecular formula C17H12FNO. It is known for its unique structural properties, which include a naphthalene ring system substituted with a fluoro-phenylimino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 4-fluoroaniline and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the fluoro-phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

  • 1-[(4-Chloro-phenylimino)-methyl]-naphthalen-2-ol
  • 1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol
  • 1-[(4-Methyl-phenylimino)-methyl]-naphthalen-2-ol

Comparison: 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluoro group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring high precision and performance .

Properties

IUPAC Name

1-[(4-fluorophenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAKMVMGFLCDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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